An In-Depth Technical Guide to N-Methyl(tetrahydrothiopyran-4-yl)methylamine (CAS 950603-22-2)
An In-Depth Technical Guide to N-Methyl(tetrahydrothiopyran-4-yl)methylamine (CAS 950603-22-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl(tetrahydrothiopyran-4-yl)methylamine, identified by CAS number 950603-22-2, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its saturated sulfur-containing ring, the tetrahydrothiopyran moiety, offers a unique combination of physicochemical properties that can be advantageously incorporated into novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a structural motif in the development of new drugs. Detailed protocols for its synthesis and characterization are presented, alongside a discussion of its safety and handling.
Introduction: The Significance of the Tetrahydrothiopyran Moiety in Medicinal Chemistry
The tetrahydrothiopyran (thiane) ring system is a saturated heterocycle that has garnered significant interest in drug design. As a bioisostere of the more commonly used tetrahydropyran and cyclohexane rings, the tetrahydrothiopyran moiety offers distinct advantages. The replacement of a methylene group with a sulfur atom can modulate key drug-like properties such as lipophilicity, metabolic stability, and receptor-binding interactions.[1] The sulfur atom, with its potential for hydrogen bonding and other non-covalent interactions, can provide an additional anchor point for binding to biological targets.[2]
N-Methyl(tetrahydrothiopyran-4-yl)methylamine provides a readily functionalizable scaffold, combining the beneficial properties of the tetrahydrothiopyran ring with a secondary amine that can be further elaborated to introduce pharmacophoric elements. This makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of N-Methyl(tetrahydrothiopyran-4-yl)methylamine is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 950603-22-2 | PubChem |
| Molecular Formula | C₇H₁₅NS | PubChem |
| Molecular Weight | 145.27 g/mol | PubChem |
| IUPAC Name | N-methyl-1-(thian-4-yl)methanamine | PubChem |
| SMILES | CNCC1CCSCC1 | PubChem |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not specified, likely soluble in organic solvents | Inferred |
Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine: A Focus on Reductive Amination
The most direct and efficient method for the synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine is through the reductive amination of tetrahydrothiopyran-4-one. This widely used reaction involves the formation of an intermediate imine or enamine from the ketone and methylamine, which is then reduced in situ to the desired secondary amine.
Reaction Scheme
Caption: Reductive amination of tetrahydrothiopyran-4-one with methylamine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
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Tetrahydrothiopyran-4-one
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Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane (DCM) is added a solution of methylamine (1.2 eq) in THF at room temperature.
-
The reaction mixture is stirred for 1-2 hours to allow for the formation of the imine/enamine intermediate.
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Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary.
-
The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The layers are separated, and the aqueous layer is extracted with DCM (3x).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
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The crude product can be purified by flash column chromatography on silica gel to yield N-Methyl(tetrahydrothiopyran-4-yl)methylamine.
Causality of Experimental Choices:
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Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting ketone than other borohydrides like sodium borohydride.
-
Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction as they are relatively non-polar and aprotic, which is suitable for the reaction conditions.
-
Workup: The aqueous sodium bicarbonate wash is used to neutralize any remaining acidic components and to quench the reaction. The brine wash helps to remove water from the organic layer.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a key building block for introducing the N-methyl-tetrahydrothiopyran-4-yl-methyl moiety into larger molecules.[3] This can be particularly useful in the following contexts:
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Scaffold Hopping: Replacing existing cyclic fragments (e.g., piperidine, cyclohexane) with the tetrahydrothiopyran ring to explore new chemical space and potentially improve drug properties.
-
Fragment-Based Drug Discovery: As a fragment for screening against biological targets, where the secondary amine provides a vector for fragment evolution.
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Lead Optimization: Modifying lead compounds to enhance potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The broader class of tetrahydropyridine and its heteroatom-substituted analogs have been extensively studied for their pharmacological properties, with derivatives showing a wide range of biological activities.[4][5]
Analytical and Spectroscopic Characterization
Thorough analytical characterization is essential to confirm the identity and purity of N-Methyl(tetrahydrothiopyran-4-yl)methylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene group adjacent to the nitrogen, the methine proton at the 4-position of the ring, and the methylene protons of the tetrahydrothiopyran ring. The chemical shifts and coupling patterns will be indicative of the compound's structure.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon, the methylene carbon adjacent to the nitrogen, and the carbons of the tetrahydrothiopyran ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the C-N and C-C bonds.
-
Electrospray Ionization (ESI-MS): This softer ionization technique is useful for confirming the molecular weight by observing the protonated molecule [M+H]⁺.
Chromatographic Methods
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Gas Chromatography (GC): GC can be used to assess the purity of the compound and can be coupled with a mass spectrometer (GC-MS) for definitive identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. As the compound lacks a strong chromophore, a UV detector may not be suitable without derivatization. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used. Alternatively, derivatization with a UV-active agent can be employed.
Safety, Handling, and Storage
N-Methyl(tetrahydrothiopyran-4-yl)methylamine is classified as a hazardous substance and should be handled with appropriate precautions.
Hazard Identification:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination is straightforward and efficient. The unique properties of the tetrahydrothiopyran moiety make this compound an attractive scaffold for the development of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. As with all research chemicals, proper safety precautions must be observed during its handling and use. This guide provides a foundational understanding of this compound to aid researchers in its effective application.
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